Cas no 360-88-3 (1,4-Dichlorohexafluoro-2-butene)

1,4-Dichlorohexafluoro-2-butene (CAS 303-04-8) is a fluorinated organic compound characterized by its high chemical stability and reactivity due to the presence of chlorine and fluorine substituents. This halogenated butene derivative is commonly utilized as an intermediate in the synthesis of specialty chemicals, including fluoropolymers and agrochemicals. Its hexafluorinated structure enhances thermal and oxidative resistance, making it suitable for applications requiring robust performance under harsh conditions. The compound’s dichloro functionality further enables selective transformations in organic synthesis. Due to its low boiling point and volatility, it requires careful handling under controlled environments. Its unique properties make it valuable in advanced material science and industrial chemistry.
1,4-Dichlorohexafluoro-2-butene structure
360-88-3 structure
Product Name:1,4-Dichlorohexafluoro-2-butene
CAS No:360-88-3
MF:C4Cl2F6
MW:232.939220428467
CID:293975
PubChem ID:2736834
Update Time:2025-11-04

1,4-Dichlorohexafluoro-2-butene Chemical and Physical Properties

Names and Identifiers

    • 2-Butene,1,4-dichloro-1,1,2,3,4,4-hexafluoro-
    • 1,4-Dichlorohexafluoro-2-butene
    • 1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene
    • AKOS015848701
    • 2-Butene, 1,4-dichloro-1,1,2,3,4,4-hexafluoro-
    • 360-88-3
    • 1,4-dichlorohexafluoro--2--butene
    • DTXSID601020902
    • AERQHTTXGFFYIB-OWOJBTEDSA-N
    • (E)-1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene
    • SCHEMBL8850510
    • (2E)-1,4-Dichloro-hexafluoro-2-butene
    • MFCD00236665
    • 20972-44-5
    • Inchi: 1S/C4Cl2F6/c5-3(9,10)1(7)2(8)4(6,11)12/b2-1+
    • InChI Key: AERQHTTXGFFYIB-OWOJBTEDSA-N
    • SMILES: ClC(/C(=C(/C(F)(F)Cl)\F)/F)(F)F

Computed Properties

  • Exact Mass: 231.92800
  • Monoisotopic Mass: 231.9281244g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.625
  • Boiling Point: 81.6°Cat760mmHg
  • Flash Point: 8.1°C
  • Refractive Index: 1.351
  • PSA: 0.00000
  • LogP: 3.80020

1,4-Dichlorohexafluoro-2-butene Security Information

  • Hazard Statement: Irritant
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36/37/39
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Risk Phrases:R36/37/38

1,4-Dichlorohexafluoro-2-butene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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45.00 2021-08-14
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A2B Chem LLC
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$85.00 2024-04-20
A2B Chem LLC
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A2B Chem LLC
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